molecular formula C26H20N2O2S2 B4924648 (5E)-5-[(2Z)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(2Z)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4924648
M. Wt: 456.6 g/mol
InChI Key: KPHQYYSUIWYKPC-LGBOEXNSSA-N
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Description

The compound “(5E)-5-[(2Z)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes benzoxazole and thiazolidinone moieties, suggests it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzoxazole and thiazolidinone rings, followed by their coupling. Typical reaction conditions might include:

    Formation of Benzoxazole: This can be achieved through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Thiazolidinone: This can be synthesized by the reaction of thiourea with α-haloketones or α-haloesters.

    Coupling Reactions: The final coupling step might involve the use of reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring could be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the molecule could be reduced using hydrogenation or other reducing agents.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures.

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures.

Uniqueness

The uniqueness of the compound lies in its combined structure of benzoxazole and thiazolidinone moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(5E)-5-[(2Z)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2S2/c1-2-27-21-17-19(18-9-5-3-6-10-18)13-14-22(21)30-24(27)16-15-23-25(29)28(26(31)32-23)20-11-7-4-8-12-20/h3-17H,2H2,1H3/b23-15+,24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHQYYSUIWYKPC-LGBOEXNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC=C4C(=O)N(C(=S)S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C\C=C\4/C(=O)N(C(=S)S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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